molecular formula C11H13NO4S B2551020 2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid CAS No. 344267-54-5

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid

Cat. No. B2551020
M. Wt: 255.29
InChI Key: CPFJYGINUIIMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid” is a chemical compound with the molecular formula C11H13NO4S . Its molecular weight is 255.29022 .

Scientific Research Applications

Photoacoustic Imaging of Protein Sulfenic Acids

"2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid" finds application in the development of reaction-based semiconducting polymer nanoprobes (rSPNs) for in vivo photoacoustic (PA) imaging of protein sulfenic acids, essential in oxidative signal transduction. These rSPNs enable specific recognition reactions without compromising fluorescence and PA properties, facilitating real-time PA and fluorescence imaging in living mice (Lyu et al., 2017).

Oxidative Dimerization of Alcohols

In organic synthesis, the compound serves as a precursor or intermediate in oxidative dimerization reactions of polyfunctional primary alcohols to esters, showcasing an interesting beta oxygen effect. This pathway highlights its role in facilitating ester formation, a crucial step in various synthetic routes (Merbouh et al., 2004).

Esterification and Oxidative Condensation

It is instrumental in esterification processes and oxidative condensation reactions, such as the direct, selective condensation of methane to acetic acid, demonstrating its versatility in facilitating complex chemical transformations (Periana et al., 2003). Moreover, its utility extends to the preparation of sulfonylimino acetic acid esters, indicating its broad applicability in synthetic organic chemistry (Schleusner et al., 2004).

Catalysis and Green Chemistry

In catalysis, it plays a role in iron-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates, showcasing its importance in the development of new catalytic methods for functionalizing organic molecules (Kramer et al., 2019). Its application in green chemistry is exemplified in the kinetic study and process simulation of acetic acid and ethanol esterification, highlighting its role in enhancing the efficiency and sustainability of chemical processes (He et al., 2018).

Safety And Hazards

Without specific safety data or MSDS information, it’s difficult to comment on the safety and hazards associated with this compound .

Future Directions

The future directions for research and use of this compound would depend on its properties and potential applications. Unfortunately, such information is not available in the current resources .

properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-4-2-3-5-9(8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJYGINUIIMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid

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